N-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide: is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a quinazoline core with a methoxyphenyl group and a carboxamide functional group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the condensation of 3-methoxyaniline with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. Common reagents used in the synthesis include:
- 3-Methoxyaniline
- Aldehydes or ketones
- Cyclization agents such as acids or bases
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
- Oxidation: Conversion of the methoxy group to a hydroxyl or carbonyl group.
- Reduction: Reduction of the quinazoline ring or the carboxamide group.
- Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
- Oxidizing agents: Such as potassium permanganate or chromium trioxide.
- Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
- Substitution reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl or carbonyl derivative, while reduction of the quinazoline ring may produce a dihydroquinazoline derivative.
Scientific Research Applications
Chemistry: N-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a therapeutic agent. It has shown promise in the treatment of various diseases due to its ability to interact with specific biological targets.
Medicine: The compound is being investigated for its potential use in the development of new drugs. Its unique chemical properties make it a candidate for the treatment of conditions such as cancer, inflammation, and infectious diseases.
Industry: this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it valuable in the synthesis of high-performance materials and industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s ability to modulate these targets can lead to therapeutic effects, such as inhibition of cancer cell growth or reduction of inflammation.
Comparison with Similar Compounds
- Quinazoline derivatives: Such as 4-anilinoquinazolines, which are known for their anticancer properties.
- Methoxyphenyl compounds: Such as 3-methoxyphenylacetic acid, which has anti-inflammatory properties.
Uniqueness: N-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific combination of a quinazoline core with a methoxyphenyl group and a carboxamide functional group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-21-12-6-4-5-11(9-12)19-16(20)15-13-7-2-3-8-14(13)17-10-18-15/h4-6,9-10H,2-3,7-8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQRAYVFQAZVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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